3,4-Dimethoxy-3'-iodobenzophenone
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Overview
Description
3,4-Dimethoxy-3’-iodobenzophenone is an organic compound with the molecular formula C15H13IO3 and a molecular weight of 368.17 g/mol It is characterized by the presence of two methoxy groups and an iodine atom attached to a benzophenone core
Mechanism of Action
Target of Action
A similar compound, 3,4-dimethoxy phenyl thiosemicarbazone, has been studied for its corrosion inhibition potential on copper
Mode of Action
For the related compound, 3,4-Dimethoxy phenyl thiosemicarbazone, it was found that the compound forms a protective layer on the copper surface, which is a critical aspect of its inhibitory action .
Result of Action
For the related compound, 3,4-Dimethoxy phenyl thiosemicarbazone, it was found that the optimal concentration of the compound markedly boosts the corrosion resistance of copper .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-3’-iodobenzophenone typically involves the iodination of 3,4-dimethoxybenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 3,4-Dimethoxy-3’-iodobenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-3’-iodobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new aryl-substituted benzophenone derivative .
Scientific Research Applications
3,4-Dimethoxy-3’-iodobenzophenone has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-2’-iodobenzophenone: Similar structure but with the iodine atom at a different position on the benzophenone core.
3,4-Dimethoxy-4’-iodobenzophenone: Another isomer with the iodine atom at the para position relative to the carbonyl group.
Uniqueness
3,4-Dimethoxy-3’-iodobenzophenone is unique due to the specific positioning of the iodine atom and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets that other isomers may not .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSBROOMAKIXCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258278 |
Source
|
Record name | (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-92-2 |
Source
|
Record name | (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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